5-Chloro-3-isobutoxybenzofuran-2-carboxylicacid
Description
5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid is a substituted benzofuran derivative characterized by a chlorine atom at the 5-position, an isobutoxy group at the 3-position, and a carboxylic acid moiety at the 2-position. Benzofuran scaffolds are widely studied in medicinal and materials chemistry due to their structural rigidity, aromaticity, and capacity for diverse functionalization. This compound’s unique substitution pattern may confer distinct physicochemical properties, such as solubility, metabolic stability, and electronic behavior, making it a candidate for applications in drug discovery or polymer chemistry.
Properties
Molecular Formula |
C13H13ClO4 |
|---|---|
Molecular Weight |
268.69 g/mol |
IUPAC Name |
5-chloro-3-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H13ClO4/c1-7(2)6-17-11-9-5-8(14)3-4-10(9)18-12(11)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16) |
InChI Key |
UPEMKPKRXQPAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring system. One common method is the free radical cyclization cascade, which is an excellent approach for synthesizing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and high yields .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit the activity of certain enzymes and proteins, which can lead to various biological effects
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 5-chloro-3-isobutoxybenzofuran-2-carboxylic acid, comparisons are drawn to structurally related benzofurans and chlorinated aromatic compounds. The following table summarizes key analogs and their properties:
Key Observations:
Chlorinated Aromatic Systems : Chlorosyringaldehyde (CAS 57-62-5) demonstrates that chlorine substitution enhances bioactivity, likely due to increased electrophilicity and membrane permeability . This suggests that the 5-chloro group in the target compound may similarly improve its interaction with biological targets or materials.
Carboxylic Acid Functionalization : The presence of a carboxylic acid group (as in hypothetical 5-chlorobenzofuran-2-carboxylic acid) typically enhances water solubility and enables salt formation, which is critical for pharmacokinetics in drug design.
Isobutoxy vs. Methoxy Groups : Compared to methoxy-substituted analogs (e.g., Chlorosyringaldehyde), the bulky isobutoxy group in the target compound may sterically hinder interactions with enzymes or receptors but improve lipid solubility.
Structural and Methodological Insights:
Crystallographic studies using programs like SHELXL () are essential for resolving substituent effects on molecular conformation. For instance, the isobutoxy group’s orientation relative to the benzofuran core could influence packing in solid-state materials or binding pocket compatibility in biological systems.
Limitations and Recommendations
The provided evidence lacks specific data on 5-chloro-3-isobutoxybenzofuran-2-carboxylic acid, necessitating caution in extrapolating findings from distantly related compounds. Future studies should prioritize:
Biological Activity
5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its effects and applications.
Chemical Structure and Properties
5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid has the following molecular formula: and a molecular weight of 268.69 g/mol. The structure features a benzofuran backbone with a chloro substituent and an isobutoxy group, which may influence its biological interactions.
Synthesis
The synthesis of 5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include the formation of the benzofuran core followed by chlorination and alkylation steps to introduce the isobutoxy group.
Antioxidant Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, suggesting that 5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid may also possess similar activities. This is particularly relevant in the context of preventing oxidative stress-related diseases.
Insecticidal Properties
A notable area of investigation is the compound's potential as an insecticide. The 1,3-benzodioxole group, which shares structural similarities with 5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid, has been linked to larvicidal activities against Aedes aegypti, a vector for several viral diseases. While specific data on this compound's larvicidal efficacy is limited, its structural attributes suggest it may have similar potential.
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant activity of various benzofuran derivatives, compounds similar to 5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid were tested using DPPH and ABTS assays. Results indicated that these compounds exhibited IC50 values in the low micromolar range, showcasing their effectiveness in scavenging free radicals .
Case Study 2: Insecticidal Activity
Another study focused on the biological evaluation of related benzodioxole acids found that certain derivatives demonstrated significant larvicidal activity against Aedes aegypti with LC50 values indicating effective control at low concentrations . Although direct data on 5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid is not available, the findings support the hypothesis that similar compounds could be effective insecticides.
Summary of Findings
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 268.69 g/mol |
| Antioxidant Activity | Effective in scavenging free radicals |
| Potential Insecticidal Activity | Similar compounds show significant larvicidal effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
